FARNESYL PYROPHOSPHATE-[1-3H(N)] TRIAMMONIUM SALT
Description
Farnesyl pyrophosphate-[1-3H(N)] triammonium salt is a radiolabeled compound used in various biochemical and pharmacological studies. It is a derivative of farnesyl pyrophosphate, a key intermediate in the biosynthesis of cholesterol, ubiquinone, and dolichol. This compound is particularly valuable in research due to its role in the mevalonate pathway, which is essential for cell survival and function .
Properties
CAS No. |
152558-65-1 |
|---|---|
Molecular Formula |
C15H36N3O7P2T |
Molecular Weight |
435.43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Farnesyl pyrophosphate-[1-3H(N)] triammonium salt is synthesized from geranyl pyrophosphate through the action of the enzyme farnesyl pyrophosphate synthase . The synthesis involves the condensation of isopentenyl pyrophosphate with geranyl pyrophosphate to form farnesyl pyrophosphate. The radiolabeling with tritium ([1-3H(N)]) is typically achieved through a specific labeling process that ensures the incorporation of the radioactive isotope at the desired position.
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic synthesis followed by purification processes. The compound is often purified by chromatography on Whatman No3 MM paper in a system of isopropanol-isobutanol/ammonia/water (40:20:1:30) (v/v) . The final product is stored as the lithium or ammonium salt at low temperatures to maintain stability.
Chemical Reactions Analysis
Types of Reactions
Farnesyl pyrophosphate-[1-3H(N)] triammonium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form farnesyl alcohol or farnesyl aldehyde.
Reduction: The compound can be reduced to form farnesyl diphosphate.
Substitution: It can participate in substitution reactions where the pyrophosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Farnesyl alcohol, farnesyl aldehyde.
Reduction: Farnesyl diphosphate.
Substitution: Various substituted farnesyl derivatives.
Scientific Research Applications
Farnesyl pyrophosphate-[1-3H(N)] triammonium salt has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various isoprenoid compounds.
Biology: Plays a crucial role in the study of the mevalonate pathway and its regulation.
Medicine: Investigated for its potential in targeting the prenylation of proteins, which is important in cancer research.
Industry: Utilized in the production of radiolabeled compounds for biochemical assays and drug development
Mechanism of Action
Farnesyl pyrophosphate-[1-3H(N)] triammonium salt exerts its effects through its role in the mevalonate pathway. It is a substrate for farnesyl pyrophosphate synthase, which catalyzes the formation of farnesyl pyrophosphate from geranyl pyrophosphate and isopentenyl pyrophosphate. This compound is essential for the prenylation of several low molecular mass G proteins, including Ras . Prenylation is a post-translational modification that allows these proteins to anchor to cell membranes, which is crucial for their function.
Comparison with Similar Compounds
Similar Compounds
- Geranyl pyrophosphate ammonium salt
- Geranylgeranyl pyrophosphate ammonium salt
- Isopentenyl pyrophosphate triammonium salt solution
- γ,γ-Dimethylallyl pyrophosphate triammonium salt
Uniqueness
Farnesyl pyrophosphate-[1-3H(N)] triammonium salt is unique due to its radiolabeling with tritium, which allows for the tracking and quantification of its metabolic pathways and interactions in biological systems. This makes it particularly valuable in research applications where precise measurement and localization of the compound are required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
